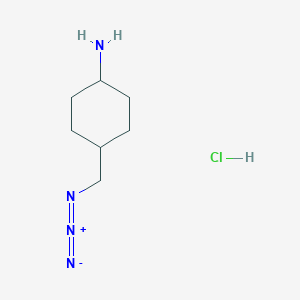
2-Isoxazol-3-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isoxazol-3-ylethanol is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isoxazol-3-ylethanol typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of environmentally friendly reagents and conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Isoxazol-3-ylethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding oximes, which can then undergo intramolecular cyclization to yield isoxazoles . Reduction reactions can convert the compound into different alcohol derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to convert the compound into alcohol derivatives.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various substituted isoxazoles.
Major Products: The major products formed from these reactions include substituted isoxazoles, oximes, and alcohol derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Isoxazol-3-ylethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isoxazol-3-ylethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound can enhance neurotransmission and potentially alleviate symptoms of neurological disorders. Additionally, the compound’s ability to form stable complexes with metal ions contributes to its antimicrobial and antiviral activities .
Comparison with Similar Compounds
2-Isoxazol-3-ylethanol can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-(1,2-oxazol-3-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c7-3-1-5-2-4-8-6-5/h2,4,7H,1,3H2 |
InChI Key |
AADUNGUUVWMGSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)








![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)

![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)
